molecular formula C13H21N3 B3163164 [(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine CAS No. 883531-63-3

[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine

Cat. No.: B3163164
CAS No.: 883531-63-3
M. Wt: 219.33 g/mol
InChI Key: SANIFFZOCWUKQF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine typically involves the reaction of 1-methylpiperidine with pyridine-4-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • [(1-Methylpiperidin-4-yl)methyl]-(pyridin-3-ylmethyl)amine
  • [(1-Methylpiperidin-4-yl)methyl]-(pyridin-2-ylmethyl)amine
  • [(1-Ethylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine

Uniqueness

[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets compared to its analogs. This uniqueness makes it valuable in research for developing targeted therapies and studying specific biochemical pathways .

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-16-8-4-13(5-9-16)11-15-10-12-2-6-14-7-3-12/h2-3,6-7,13,15H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANIFFZOCWUKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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